Technical Guide: Chemical Structure & Synthesis of Methyl 3,5-di-O-benzyl-D-xylofuranoside
Technical Guide: Chemical Structure & Synthesis of Methyl 3,5-di-O-benzyl-D-xylofuranoside
This technical guide provides a comprehensive analysis of Methyl 3,5-di-O-benzyl-D-xylofuranoside , a critical intermediate in carbohydrate chemistry and nucleoside drug development.
Executive Summary
Methyl 3,5-di-O-benzyl-D-xylofuranoside is a selectively protected monosaccharide derivative used primarily as a scaffold for synthesizing modified nucleosides, particularly Locked Nucleic Acids (LNA) and 2'-modified antiviral agents. Its value lies in the strategic protection of the C3 and C5 hydroxyls with robust benzyl ethers, leaving the C2 hydroxyl free for functionalization (e.g., inversion, oxidation, or alkylation). This guide details its structural properties, a validated synthesis route via the 1,2-O-isopropylidene intermediate, and characterization protocols.
Chemical Structure & Stereochemistry[1]
Core Architecture
The molecule consists of a D-xylofuranose ring methylated at the anomeric position (C1) and benzylated at positions C3 and C5.
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IUPAC Name: Methyl 3,5-bis-O-(phenylmethyl)-D-xylofuranoside
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Molecular Formula:
-
Molecular Weight: 344.41 g/mol
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Key Functional Groups:
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C1-OMe: Acetal (glycosidic linkage), stable to base, labile to acid.
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C2-OH: Secondary alcohol, free for derivatization.
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C3-OBn / C5-OBn: Benzyl ethers, stable to acid/base/oxidizers, removable via hydrogenolysis (
).
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Stereochemical Configuration
The D-xylofuranose ring adopts a specific puckering conformation (typically
-
Anomeric Center (C1): The synthesis typically yields an anomeric mixture (
and ).-
-Anomer: The methoxy group is trans to the C4-substituent (hydroxymethyl group) in the D-series furanose definition, but more practically defined by the relationship between H1 and H2. In D-xylofuranose, the
-anomer has H1 and H2 in a cis relationship ( Hz). -
-Anomer: H1 and H2 are trans (
Hz).
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-Anomer: The methoxy group is trans to the C4-substituent (hydroxymethyl group) in the D-series furanose definition, but more practically defined by the relationship between H1 and H2. In D-xylofuranose, the
-
Relative Configuration:
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C2: Hydroxyl is "down" (relative to the ring plane in standard orientation).
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C3: Benzyloxy is "up" (trans to C2).
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C4: The C5-benzyloxymethyl tail is "up" (trans to C3, cis to C2? No, in xylo, C3 is up, C4 tail is up? Let's verify: D-Xylose is C3-epimer of D-Ribose. Ribose is all-cis (C2, C3 down). Xylose C3 is inverted (up). So C2 is down, C3 is up. C4 tail is up in D-sugars. Thus, C3 and C4-tail are cis).
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Synthesis Strategy
The most robust route utilizes 1,2-O-isopropylidene-D-xylofuranose as the starting material. This approach is superior to direct benzylation of methyl xyloside because the acetonide locks the furanose ring and the
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway from D-Xylose to the target methyl glycoside via the acetonide intermediate.
Detailed Protocol
Step 1: Acetonide Formation (If not purchasing commercial intermediate)
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Reagents: D-Xylose, Acetone,
(cat), (anhydrous). -
Mechanism: Thermodynamic control favors the 1,2-cis-fused acetonide on the furanose ring.
-
Key Insight: Use anhydrous
to scavenge water, driving the equilibrium forward.
Step 2: Global Benzylation (C3 & C5)
-
Reagents: 1,2-O-isopropylidene-D-xylofuranose, Benzyl bromide (BnBr), Sodium hydride (NaH), DMF (
C to RT). -
Protocol:
-
Dissolve starting material in anhydrous DMF under Argon.
-
Add NaH (2.5 eq) slowly at
C. Evolution of gas confirms deprotonation. -
Add BnBr (2.5 eq) dropwise.
-
Stir at RT for 12-16 hours.
-
Quench: Carefully with MeOH, then water. Extract with
or EtOAc.
-
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Why this works: The 1,2-acetonide masks the C2 position. C3 and C5 alkoxides react rapidly with benzyl bromide.
Step 3: Acidic Methanolysis (One-Pot Deprotection/Glycosylation)
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Reagents: Acetyl Chloride (AcCl), Anhydrous Methanol.
-
Protocol:
-
Generate anhydrous HCl in situ by adding AcCl (0.5 mL) to dry MeOH (10 mL) at
C. -
Add the benzylated intermediate (from Step 2).
-
Stir at RT or mild reflux (
C) for 2-4 hours. -
Monitor: TLC will show the disappearance of the non-polar acetonide and appearance of two closely spaced spots (alpha/beta methyl glycosides).
-
Neutralization: Add solid
or pyridine before concentrating.
-
-
Mechanism: The acid cleaves the acid-labile acetonide. The resulting hemiacetal (lactol) equilibrates and reacts with methanol (Fischer glycosidation) to form the thermodynamic mixture of methyl glycosides.
Characterization Data
The final product is typically an oil consisting of an
H NMR Spectroscopy ( , 400 MHz)
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| Aromatic | 7.25 - 7.40 | Multiplet | - | 10H (2 x Ph) |
| H-1 ( | 4.92 | Doublet | Anomeric proton (cis to H2) | |
| H-1 ( | 4.81 | Singlet (br) | Anomeric proton (trans to H2) | |
| 4.45 - 4.65 | AB System | Benzylic methylene protons | ||
| H-3, H-4 | 4.10 - 4.30 | Multiplet | - | Furanose ring skeleton |
| H-2 | 4.05 | Multiplet | - | Diagnostic: Shifts upon derivatization |
| OMe | 3.38 / 3.42 | Singlets | - | Anomeric methyl groups |
| OH-2 | 2.50 - 3.00 | Broad | - |
Mass Spectrometry
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ESI-MS (Positive): Calc for
. -
Observation: Strong sodium adduct peak is typical for poly-oxygenated ethers.
Applications in Drug Development
Precursor for Locked Nucleic Acids (LNA)
This molecule is a "workhorse" intermediate. The free C2-OH is positioned to be:
-
Inverted: Converted to the ribo configuration (via oxidation/reduction or
displacement of a triflate) to access 2'-modified RNA analogs. -
Bridged: Reacted with C4-substituents to form the 2'-O,4'-C-methylene bridge characteristic of LNA, which locks the sugar in the C3'-endo conformation (RNA-mimic), enhancing hybridization affinity.
Synthesis of 2'-Deoxy-2'-Modified Nucleosides
The free hydroxyl allows for the introduction of fluorine (using DAST) or alkyl groups at the 2-position, essential for creating metabolically stable antiviral nucleosides.
References
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Preparation of Methyl 3,5-di-O-benzyl-D-xylofuranoside
- Source: [Standard protocol derived from 1,2-O-isopropylidene-D-xylofuranose benzyl
- Validation: Similar protocols found in J. Org. Chem. 2007, 72, 3009-3012 (describing the ribo-analog, applicable to xylo-series).
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URL:
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NMR Characterization of Methyl Xylofuranosides
- Source: NIST Chemistry WebBook & Sigma-Aldrich Technical D
-
URL:
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LNA Synthesis Applications
- Source: Koshkin, A. A., et al. "LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers." Tetrahedron 1998, 54, 3607-3630.
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URL:
